Tetraglyme
Overview
Description
Mechanism of Action
Target of Action
Tetraglyme, also known as Tetraethylene glycol dimethyl ether, is primarily used as a polar aprotic solvent It has been used in lithium-ion battery technology and in the development of non-flammable liquid electrolytes for lithium- and sodium-ion batteries .
Mode of Action
As a solvent, this compound’s mode of action is based on its chemical and thermal stability . It has a high boiling point and stability, making it an ideal candidate for separation processes and high-temperature reactions . In the context of battery technology, it serves as a medium for ion transport .
Biochemical Pathways
Its primary use is in industrial applications, particularly as a solvent in various chemical reactions and processes .
Result of Action
In the context of its use as a solvent, this compound facilitates chemical reactions by dissolving reactants and allowing them to interact. In battery technology, it enables the transport of ions, which is crucial for the battery’s function .
Action Environment
The efficacy and stability of this compound as a solvent can be influenced by various environmental factors. For instance, its effectiveness in ion transport in battery technology can be affected by the concentration of the electrolyte . Additionally, its stability under high temperatures makes it suitable for high-temperature reactions .
Biochemical Analysis
Biochemical Properties
Tetraglyme has been found to interact with various biomolecules in its role as a solvent. For instance, it has been used in glucose sensors to enhance the linking of bio-mimetic molecules to the surface . It also helps in the selective adsorption of proteins while promoting cell adhesion .
Cellular Effects
The effects of this compound on cells are not fully understood. It has been noted that this compound can influence cell function through its role as a solvent. For example, it has been used in lithium-ion battery technology, where it may interact with various cellular components .
Molecular Mechanism
The molecular mechanism of this compound’s action is largely related to its properties as a solvent. It is known to form complexes with ions, which could potentially influence various biochemical reactions
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have an acceleration effect, especially when its concentrations are lower than 20% (v/v). This effect becomes more pronounced for glymes with longer chain length .
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it does not directly participate in metabolic pathways. It may indirectly influence metabolic flux or metabolite levels through its role as a solvent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its properties as a solvent. It has been suggested that this compound can affect ion transport, which could potentially influence its distribution within cells .
Preparation Methods
Tetraglyme is typically synthesized through the reaction of diethylene glycol monomethyl ether with thionyl chloride to form a chlorinated intermediate, which is then reacted with sodium ethoxide to produce this compound. The process involves filtration and vacuum distillation to obtain the final product . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Tetraglyme undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding glycol ethers.
Reduction: It can be reduced using strong reducing agents, although this is less common.
Substitution: this compound can participate in nucleophilic substitution reactions, where its ether groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Tetraglyme is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
Tetraglyme is compared with other glycol ethers such as diethylene glycol dimethyl ether and triethylene glycol dimethyl ether. While all these compounds share similar solvent properties, this compound’s higher boiling point and thermal stability make it more suitable for high-temperature applications. Additionally, this compound’s ability to form complexes with ions distinguishes it from other glycol ethers .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties, including high thermal stability and excellent solvent capabilities, make it an invaluable asset in various fields.
Properties
IUPAC Name |
1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHZGEOKBKGPSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044396 | |
Record name | 2,5,8,11,14-Pentaoxapentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,5,8,11,14-Pentaoxapentadecane | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethylene glycol dimethyl ether | |
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CAS No. |
143-24-8 | |
Record name | Tetraglyme | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetraglyme | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143248 | |
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Record name | Tetraglyme | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14000 | |
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Record name | Tetraglyme | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65624 | |
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Record name | 2,5,8,11,14-Pentaoxapentadecane | |
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Record name | 2,5,8,11,14-Pentaoxapentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-(2-methoxyethoxy)ethyl) ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.086 | |
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Record name | TETRAGLYME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78L136FLZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetraglyme?
A1: this compound has the molecular formula CH3O(CH2CH2O)4CH3 and a molecular weight of 222.27 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common techniques include:
- Nuclear Magnetic Resonance (NMR): Provides information about the structure and dynamics of this compound molecules. [, , ]
- Infrared Spectroscopy (IR): Identifies functional groups and their interactions within this compound and its complexes. [, , , ]
- X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of this compound surfaces, particularly in coatings. [, , ]
- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed surface chemical information, including molecular fragmentation patterns of this compound. [, , ]
Q3: How does the presence of this compound affect the ionic conductivity of polymer electrolytes?
A3: The effect depends on the specific system:
- Dual-cation ionomers: this compound can have contrasting effects. In lithium-containing ionomers, it decreases ionic conductivity due to breaking up interconnected Li+ clusters [], while in sodium-containing ionomers, it enhances conductivity due to increased ion cluster rearrangement. []
- Solid terpolymer electrolytes: this compound enhances ionic conductivity by providing more charge carrier mobility within the polymer matrix due to its abundant oxygen-containing functional groups. []
Q4: Is this compound stable at high temperatures?
A4: this compound exhibits good thermal stability, but its decomposition temperature can be influenced by the presence of other compounds, such as metal salts. [, , , ]
Q5: How does this compound interact with graphite surfaces?
A5: this compound exhibits stable adsorption on graphite surfaces, showing ordering and distorted adsorption behavior. This interaction has been observed experimentally using frequency-modulation atomic force microscopy and supported by density functional theory calculations. []
Q6: How is this compound used in the synthesis of metal nanoparticles?
A6: this compound acts as a multi-functional agent, serving as a solvent, surfactant, and reducing agent in a single reaction to produce metal nanoparticles with high yield and capacity. []
Q7: Can this compound be used for air sampling and analysis?
A7: Yes, this compound can efficiently scrub various volatile organic compounds from air and gas streams. This method, dubbed "air to water bridge", allows for air analysis using conventional water analysis techniques, offering a simpler and more cost-effective alternative to traditional methods. []
Q8: What is the role of this compound in chemical vapor deposition (CVD)?
A8: this compound is commonly used as a stabilizing ligand in barium and strontium precursors for CVD of thin films like barium strontium titanate (BST). It enhances precursor volatility and allows for lower deposition temperatures. [, , ]
Q9: How does this compound interact with proteins in a biological context?
A9: this compound coatings, particularly those deposited using radio frequency glow discharge (RFGD) techniques, exhibit ultra-low fibrinogen adsorption, a key factor in reducing platelet adhesion and thrombus formation. [, , , , ]
Q10: What is the role of complement activation in the foreign body response to this compound coatings?
A10: Despite the low protein adsorption, in vivo studies reveal inflammatory cell adhesion and fibrous capsule formation around implanted this compound coatings. This suggests the involvement of complement activation, an alternative pathway in the foreign body response, potentially triggered by the this compound surface. [, ]
Q11: How does the concentration of fibrinogen affect its adsorption to this compound surfaces?
A12: While this compound effectively resists fibrinogen adsorption at low concentrations, a previously unreported finding revealed increased fibrinogen adsorption from higher concentration solutions, suggesting a potential limitation of this compound's protein-resistant properties under physiological conditions. []
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